palladium(II) pivalate
Overview
Description
Palladium(II) pivalate, also known as 2,2-Dimethylpropanoic acid palladium(II) salt, is a compound with the empirical formula C10H18O4Pd . It has a molecular weight of 308.67 . It is used as a catalyst for various chemical reactions .
Chemical Reactions Analysis
This compound is used as a catalyst for various chemical reactions. These include the aerobic cyclization of acrylic acid with alkenes, benzylation of heterocycles with benzyl chlorides, intramolecular direct arylation reactions, and regioselective oxidative arene cross-coupling .
Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Catalysis and Synthesis Applications
- Oxidative Biaryl Synthesis: Palladium(II) pivalate is used in intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation, improving yields and broadening reaction scope, as demonstrated in the synthesis of natural carbazole products like Murrayafoline A, Mukonine, and Clausenine (Liégault et al., 2008).
- Benzene Arylation: It serves as a cocatalyst, facilitating high-yielding direct arylation reactions with benzene, enhancing C-H bond cleavage and acting as a catalytic proton shuttle (Lafrance & Fagnou, 2006).
- Formation of Palladium Carbonyl Carboxylate Clusters: Palladium(I) carbonyl carboxylate complexes are synthesized using pivalate groups, affecting the nuclearity of the cluster, as seen in hexanuclear clusters (Stromnova et al., 2005).
- Cross-Dehydrogenative-Coupling (CDC): It plays a role in the oxidative cross-coupling of thiazoles with azine N-oxides, acting as both an oxidant and a C-H bond activation promoter (Fu et al., 2013).
- Alkenylation of Chromones: this compound is utilized in a new method for the alkenylation of chromones via a C-H functionalization reaction (Kim & Hong, 2011).
- Olefin Cyclopropanation Catalysis: It catalyzes cyclopropanation of olefins with ethyl diazoacetate, offering insights into reaction rates and selectivity (Shishilov et al., 2009).
Structural and Mechanistic Insights
- Influence on Reaction Conditions: Pivalic acid in palladium-catalyzed reactions influences reaction speed and scope, as seen in direct arylation of heterocycles (Liégault et al., 2009).
- Formation of Heterobimetallic Complexes: Palladium(II)–rare-earth metal(III) paddlewheel carboxylate complexes are formed using pivalate, demonstrating the role of intra- and intermolecular H-bonding (Nefedov et al., 2009).
Novel Syntheses and Reactions
- Synthesis of β-Fluorinated Carboxylic Acids: It enables direct fluorination of unactivated C(sp3)-H bonds at the β position of carboxylic acids (Zhu et al., 2015).
- Reduction of Carboxylic Acids to Aldehydes: Palladium acetate with pivalic anhydride catalyzes the reduction of carboxylic acids to aldehydes, providing an efficient alternative to traditional reduction methods (Goossen & Ghosh, 2002).
Mechanism of Action
Target of Action
Palladium(II) pivalate primarily targets carbon-hydrogen (C-H) bonds . It acts as a catalyst in various chemical reactions, particularly those involving C-H activation .
Mode of Action
The compound interacts with its targets through a process known as C-H activation . This involves the breaking of a C-H bond and the formation of a new bond with the palladium atom . The presence of a proximal bidentate directing group controls the cyclization pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the aerobic cyclization of acrylic acid with alkenes , benzylation of heterocycles with benzyl chlorides , intramolecular direct arylation reactions , and regioselective oxidative arene cross-coupling .
Result of Action
The action of this compound results in the formation of new chemical compounds. For instance, it can catalyze the cyclopropanation of olefins with ethyl diazoacetate, leading to the formation of cyclopropane . It also facilitates the formation of five- and six-membered carbo- and heterocycles .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rates of the cyclopropanation reactions are significantly higher for the acetate-based catalysts than for the pivalate derivatives . This suggests that the main catalytic species are carboxylate-containing palladium complexes .
Properties
IUPAC Name |
2,2-dimethylpropanoate;palladium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZTSLSNQZYEV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648008 | |
Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106224-36-6 | |
Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | palladium(II) pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Palladium(II) Pivalate?
A1: While the abstracts don't provide detailed spectroscopic data, one can infer some structural information. The paper titled "Structure of palladium (II) pivalate" [] likely delves into the crystallographic structure determined using techniques like X-ray diffraction. this compound is a coordination complex where Palladium(II), in its +2 oxidation state, is coordinated to pivalate ligands. Pivalate is the common name for the anion of pivalic acid (2,2-dimethylpropanoic acid). The exact structure, including the coordination geometry around the Palladium center and the arrangement of ligands, would be elucidated in the full research paper.
Q2: Are there any reported applications of this compound?
A2: While the abstracts do not explicitly mention applications, the very existence of these studies suggests potential uses. Palladium compounds, including carboxylates like this compound, are often investigated for their catalytic properties []. Palladium is a well-known catalyst in various organic reactions, notably cross-coupling reactions. Therefore, it is plausible that researchers are exploring the potential of this compound as a catalyst in organic synthesis.
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